1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(3-((3-(dimethylphenylsilyl)propyl)thio)propyl)-2,4-dioxo-5-fluoro-
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Overview
Description
1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(3-((3-(dimethylphenylsilyl)propyl)thio)propyl)-2,4-dioxo-5-fluoro- is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring, a carboxamide group, and a fluorine atom, among other functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(3-((3-(dimethylphenylsilyl)propyl)thio)propyl)-2,4-dioxo-5-fluoro- typically involves multiple steps. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the carboxamide group. The addition of the dimethylphenylsilyl group and the fluorine atom are critical steps that require specific reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(3-((3-(dimethylphenylsilyl)propyl)thio)propyl)-2,4-dioxo-5-fluoro- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, hydroxide ions.
Electrophiles: Halogens, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid, while reduction may produce an alcohol.
Scientific Research Applications
1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(3-((3-(dimethylphenylsilyl)propyl)thio)propyl)-2,4-dioxo-5-fluoro- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(3-((3-(dimethylphenylsilyl)propyl)thio)propyl)-2,4-dioxo-5-fluoro- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its fungicidal activity and use as a catalyst in organic synthesis.
3,4-Dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide: Evaluated as a KATP channel activator and for its potential therapeutic effects.
Uniqueness
1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(3-((3-(dimethylphenylsilyl)propyl)thio)propyl)-2,4-dioxo-5-fluoro- is unique due to its specific combination of functional groups and its potential applications across various scientific fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and development.
Properties
CAS No. |
103579-49-3 |
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Molecular Formula |
C19H26FN3O3SSi |
Molecular Weight |
423.6 g/mol |
IUPAC Name |
N-[3-[3-[dimethyl(phenyl)silyl]propylsulfanyl]propyl]-5-fluoro-2,4-dioxopyrimidine-1-carboxamide |
InChI |
InChI=1S/C19H26FN3O3SSi/c1-28(2,15-8-4-3-5-9-15)13-7-12-27-11-6-10-21-18(25)23-14-16(20)17(24)22-19(23)26/h3-5,8-9,14H,6-7,10-13H2,1-2H3,(H,21,25)(H,22,24,26) |
InChI Key |
UJRSJYJZGIUWGP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCCSCCCNC(=O)N1C=C(C(=O)NC1=O)F)C2=CC=CC=C2 |
Origin of Product |
United States |
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